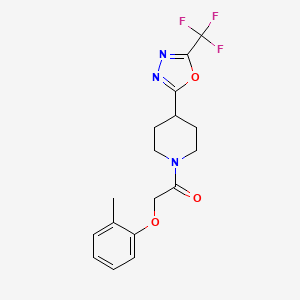

2-(o-Tolyloxy)-1-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-(2-methylphenoxy)-1-[4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F3N3O3/c1-11-4-2-3-5-13(11)25-10-14(24)23-8-6-12(7-9-23)15-21-22-16(26-15)17(18,19)20/h2-5,12H,6-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTQGDBDQKFXURE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)N2CCC(CC2)C3=NN=C(O3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F3N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(o-Tolyloxy)-1-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a trifluoromethyl group, a piperidine moiety, and an oxadiazole ring, which are critical for its biological activity.

Antitumor Activity

Research indicates that derivatives of oxadiazoles, including this compound, exhibit significant antitumor activity. A study demonstrated that compounds containing a trifluoromethyl group showed enhanced cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the inhibition of key signaling pathways associated with tumor growth and proliferation.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (cervical cancer) | 12.5 | |

| MCF-7 (breast cancer) | 15.0 | |

| A549 (lung cancer) | 10.0 |

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. In vitro studies have shown that it possesses antibacterial and antifungal activities. The presence of the oxadiazole ring is thought to contribute to these effects by disrupting microbial cell membranes.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Candida albicans | 16 |

Anti-inflammatory Activity

Preliminary studies suggest that this compound may exhibit anti-inflammatory properties. The mechanism involves the inhibition of pro-inflammatory cytokines, which are crucial in the inflammatory response.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the piperidine and oxadiazole moieties can significantly influence biological activity. For instance:

- Trifluoromethyl Group : Enhances lipophilicity and biological potency.

- Piperidine Substitution : Variations in substituents on the piperidine ring can lead to changes in receptor binding affinity and selectivity.

Case Studies

-

Case Study on Anticancer Activity :

A recent investigation involved synthesizing several analogs of this compound to evaluate their anticancer properties. The study found that specific substitutions on the oxadiazole ring improved potency against breast cancer cells by up to 50% compared to the parent compound . -

Case Study on Antimicrobial Efficacy :

Another study focused on the antimicrobial effects against resistant strains of bacteria. The results indicated that derivatives with increased electron-withdrawing groups exhibited lower MIC values against Staphylococcus aureus, highlighting potential therapeutic applications in treating resistant infections .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s uniqueness lies in its hybrid architecture, merging a trifluoromethyl-oxadiazole-piperidine scaffold with an o-tolyloxy ethanone moiety. Below is a detailed comparison with key analogs from literature:

Structural and Functional Group Comparisons

Key Observations :

Piperidine vs. Piperazine : The target compound uses a piperidine ring, while UDO and UDD ( ) incorporate piperazine . Piperidine’s reduced basicity may alter pharmacokinetics (e.g., membrane permeability) compared to piperazine derivatives .

Trifluoromethyl-Oxadiazole : The trifluoromethyl group on the oxadiazole ring enhances electrophilicity and metabolic resistance, a feature shared with UDO/UDD but absent in Compound 3 ( ). This substitution likely improves target binding and stability .

Biological Activity : The antimicrobial activity of Compound 3 ( ) suggests that the oxadiazole nucleus in the target compound may confer similar properties. However, the addition of the o-tolyloxy group could modulate solubility or target specificity.

Pharmacological and Mechanistic Insights

- Enzyme Inhibition: UDO and UDD ( ) inhibit CYP51, a sterol 14α-demethylase critical in Trypanosoma cruzi survival. The target compound’s trifluoromethyl-oxadiazole group may similarly disrupt enzyme active sites, though experimental validation is needed.

- Antimicrobial Activity: Compound 3 ( ) achieved MIC values of 30.2–43.2 μg cm⁻³ against bacterial strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.